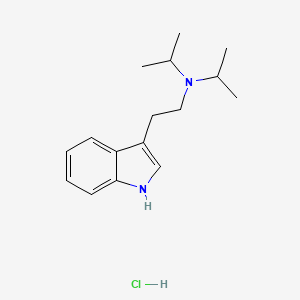

N,N-Diisopropyltryptamine hydrochloride

Description

Historical Context of Tryptamine (B22526) Research

The study of tryptamines has a rich history, evolving from the isolation of naturally occurring compounds to the synthesis of novel derivatives with unique properties.

The scientific exploration of tryptamines began with the study of naturally occurring compounds. A pivotal moment in the history of synthetic psychoactive compounds was the synthesis of lysergic acid diethylamide (LSD) in 1938. blossomanalysis.com The later discovery of its potent psychoactive properties in the mid-20th century catalyzed a broader investigation into related molecules, including the tryptamines. nih.gov

One of the earliest and most well-known synthetic tryptamines is N,N-Dimethyltryptamine (DMT), which was first synthesized in 1931. wikipedia.orgresearchgate.net However, its psychoactive effects were not scientifically documented until the mid-1950s. researchgate.net This pioneering work opened the door for the synthesis and investigation of a wide array of tryptamine derivatives by researchers seeking to understand the structure-activity relationships of this class of compounds. researchgate.net The synthesis of N,N-Diisopropyltryptamine was later documented by Alexander Shulgin and Carter in 1979. frontiersin.org Shulgin later published two distinct methods for synthesizing DiPT as its hydrochloride salt. acs.org

Initial research into synthetic tryptamines was largely focused on their chemical properties and their effects on the central nervous system. As the field matured, research perspectives broadened to include their potential as tools for understanding consciousness and brain function. tandfonline.com In recent years, there has been a resurgence of interest in the therapeutic potential of some psychedelic tryptamines for various mental health conditions. researchgate.net This has led to more rigorous scientific investigation into their mechanisms of action and effects. However, legitimate human research with many hallucinogenic compounds has historically faced significant regulatory hurdles. tandfonline.com The emergence of new synthetic tryptamines on the recreational market has also prompted further scientific inquiry to understand their pharmacological and toxicological profiles. blossomanalysis.comnih.gov

N,N-Diisopropyltryptamine Hydrochloride within the Tryptamine Class

DiPT holds a unique place within the extensive family of tryptamine analogues due to its distinct structural features and the resulting specific focus of research.

Tryptamines are a class of compounds characterized by an indole (B1671886) scaffold connected to a 2-aminoethyl group. wikipedia.orgnih.gov They are structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). walshmedicalmedia.com Psychoactive tryptamines are often classified based on the substitutions on the indole ring and the amino group. researchgate.net

N,N-Diisopropyltryptamine is a derivative of tryptamine where two isopropyl groups are substituted for the hydrogen atoms on the terminal nitrogen of the ethylamine (B1201723) side chain. wikipedia.org It is a structural analogue of other N,N-dialkylated tryptamines such as N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). wikipedia.org The primary action of many psychoactive tryptamines is mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor. nih.govfrontiersin.org

Table 1: Comparison of N,N-Diisopropyltryptamine with other Tryptamines

| Compound | Substitution at Nitrogen | Key Structural Feature |

| N,N-Diisopropyltryptamine (DiPT) | Two isopropyl groups | Bulky isopropyl groups on the nitrogen atom. wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | Two methyl groups | The simplest N,N-dialkylated tryptamine. wikipedia.org |

| Psilocybin (4-PO-DMT) | Two methyl groups | A phosphate (B84403) ester group at the 4-position of the indole ring. wikipedia.org |

| 5-MeO-DMT | Two methyl groups | A methoxy (B1213986) group at the 5-position of the indole ring. frontiersin.org |

This table provides a simplified comparison of the chemical structures.

The primary research interest in N,N-Diisopropyltryptamine stems from its unusual and specific sensory effects. Unlike many other psychedelic tryptamines that predominantly induce visual hallucinations, DiPT is noted for producing primarily auditory distortions. acs.orgwikipedia.org

Early research documented these unique auditory effects. acs.org This has made DiPT a subject of interest for researchers studying the neurobiological basis of auditory perception and the mechanisms through which chemical compounds can selectively alter it. Studies have been conducted to compare the discriminative stimulus effects of DiPT with those of visual hallucinogens. researchgate.net For instance, research in rats has shown that while DiPT can produce discriminative stimulus effects similar to visual hallucinogens like LSD and DOM, its primary reported effect in humans remains auditory. researchgate.net This distinction continues to make N,N-Diisopropyltryptamine a valuable tool in neuropharmacological research aimed at understanding the specific pathways involved in different sensory modalities.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H25ClN2 |

|---|---|

Molecular Weight |

280.83 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H24N2.ClH/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;/h5-8,11-13,17H,9-10H2,1-4H3;1H |

InChI Key |

IRTNRQIBUKDSFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.Cl |

Pictograms |

Acute Toxic |

Synonyms |

N,N-diisopropyltryptamine N,N-diisopropyltryptamine monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Established Laboratory Synthesis Routes

A versatile and widely recognized method for synthesizing tryptamine (B22526) derivatives, including DiPT, commences with the indole (B1671886) molecule. This pathway involves building the tryptamine structure from the indole nucleus.

The process, as described by biochemist Alexander T. Shulgin, begins with the reaction of indole with oxalyl chloride. acs.org This step forms a reactive acyl chloride intermediate, specifically an indole-3-yl-glyoxalylchloride. This intermediate is then treated with diisopropylamine in an amination reaction, which yields a stable amide known as indol-3-yl-N,N-diisopropylglyoxylamide. acs.org In the final stage, this glyoxylamide intermediate undergoes reduction to produce N,N-Diisopropyltryptamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this conversion. acs.org The resulting free base is often converted to its more stable hydrochloride salt by acidification with anhydrous hydrogen chloride. acs.org

This synthetic route is adaptable for the creation of various substituted tryptamines; for instance, using an appropriately substituted indole as the starting material allows for the synthesis of analogues like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT).

Indole-Based Synthesis Summary

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Indole | Oxalyl chloride | Indole-3-yl-glyoxalylchloride |

| 2 | Indole-3-yl-glyoxalylchloride | Diisopropylamine | Indol-3-yl-N,N-diisopropylglyoxylamide |

| 3 | Indol-3-yl-N,N-diisopropylglyoxylamide | Lithium aluminum hydride | N,N-Diisopropyltryptamine (free base) |

A more direct synthetic route to DiPT involves the direct N,N-dialkylation of the tryptamine molecule. This approach is conceptually simpler because the core tryptamine structure is already present.

In this pathway, tryptamine is treated with an isopropylating agent, such as isopropyl iodide, to attach the two isopropyl groups to the terminal nitrogen of the ethylamine (B1201723) side chain. acs.org The reaction is generally conducted in the presence of a non-nucleophilic base, which serves to scavenge the hydrogen iodide formed during the reaction. This method directly yields the DiPT free base, which can then be purified and converted to a salt form if desired. However, this route may result in a mixture of unreacted tryptamine, the mono-alkylated product (N-isopropyltryptamine), and the desired di-alkylated product, often necessitating chromatographic purification to isolate the pure compound. researchgate.net

Tryptamine-Based Synthesis Summary

| Step | Reactants | Reagents | Product(s) |

|---|---|---|---|

| 1 | Tryptamine | Isopropyl iodide, non-nucleophilic base | N,N-Diisopropyltryptamine, N-isopropyltryptamine, unreacted Tryptamine |

Characterization of Synthetic Intermediates and Byproducts

The chemical synthesis of DiPT, particularly through the indole-based pathway, generates specific intermediates and potential byproducts. The key amide intermediate formed before the final reduction step is indol-3-yl-N,N-diisopropylglyoxylamide .

During the final reduction step with lithium aluminum hydride, incomplete reactions can lead to the formation of various side products. Analysis of the synthesis of the related compound 5-MeO-DiPT has identified several such byproducts, which are analogous to those that could form during DiPT synthesis. nih.gov These include incompletely reduced species where only one of the two carbonyl groups of the glyoxylamide intermediate is reduced, resulting in compounds like 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol and 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone . nih.gov Other potential byproducts can result from different secondary reactions. Thorough characterization using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is essential to identify and quantify these impurities, ensuring the purity of the final product. nih.govshulginresearch.netnih.gov

Advancements in Synthetic Approaches for Tryptamine Analogues

Research into the synthesis of tryptamine analogues continues to evolve, with a focus on developing more efficient, scalable, and environmentally friendly methods.

One significant advancement is the use of enzyme catalysis, which provides a biocatalytic route to tryptamine derivatives. chemistryviews.org Researchers have engineered a tryptophan synthase enzyme to convert various commercially available indoles into the corresponding tryptophan analogs. chemistryviews.org Subsequently, a highly proficient tryptophan decarboxylase, found in the gut microbe Ruminococcus gnavus, is used to convert the tryptophan analogs into the desired tryptamines. chemistryviews.org This enzymatic approach allows for the production of over 20 different tryptamines in a one-pot reaction under mild, aqueous conditions, offering a greener alternative to traditional synthetic methods. chemistryviews.org

Another modern approach is the development of continuous flow synthesis for N,N-dimethyltryptamine (DMT) and its analogues. researchgate.netnih.gov This technique utilizes a Fischer indole reaction in a continuous flow system, allowing for rapid and clean synthesis with in-line extraction. researchgate.netnih.gov Flow chemistry enables better control over reaction parameters, can improve safety when handling hazardous chemicals, and facilitates scalable production. researchgate.net The products can be quickly converted into stable salt forms, such as fumarates, which are easier to handle and store. nih.gov These advanced methodologies hold promise for the efficient and high-purity production of a wide range of tryptamine analogues, including DiPT.

In Vivo Preclinical Pharmacodynamics and Mechanistic Studies

Behavioral Pharmacological Models

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation, a key mechanism for the action of classic hallucinogens. wikipedia.orgresearchgate.net N,N-Diisopropyltryptamine has been shown to elicit head twitches in rodents. nih.gov Comparative studies indicate that DiPT is more potent in inducing HTR than N,N-dimethyltryptamine (DMT). nih.gov

The induction of HTR by DiPT is mechanistically linked to the serotonin (B10506) 2A (5-HT2A) receptor. The administration of MDL100907, a 5-HT2A receptor inverse agonist, effectively blocks the head twitches induced by DiPT. nih.gov This finding underscores the critical role of 5-HT2A receptor stimulation in mediating this specific behavioral effect of DiPT.

Drug discrimination paradigms are used to assess the subjective effects of psychoactive compounds in animals. In these studies, animals are trained to distinguish between the effects of a specific drug and a saline control.

In studies where adult male rats were trained to discriminate DiPT (5 mg/kg) from saline, the compound produced a dose-dependent increase in drug-appropriate responding, with an ED50 value of 2.47 mg/kg. nih.govresearchgate.net The onset of these discriminative stimulus effects was observed within 5 minutes, and the effects dissipated within 4 hours. nih.govresearchgate.net

Generalization studies were conducted to compare the discriminative stimulus effects of DiPT with other hallucinogens and stimulants. The results showed full substitution for the DiPT stimulus with (+)-lysergic acid diethylamide (LSD), (-)-2,5-dimethoxy-4-methylamphetamine (DOM), and (±)-methylenedioxymethamphetamine (MDMA). nih.govresearchgate.net In contrast, N,N-dimethyltryptamine (DMT) only partially substituted for DiPT, eliciting 65% drug-appropriate responding. The psychostimulant (+)-methamphetamine failed to substitute for the discriminative stimulus effects of DiPT. nih.govresearchgate.net These findings suggest that the subjective effects of DiPT are similar to those of classic serotonergic hallucinogens. nih.gov

Table 1: Generalization of Various Psychoactive Compounds to the Discriminative Stimulus Effects of N,N-Diisopropyltryptamine (5 mg/kg) in Rats.

| Compound | Result | Percent Drug-Appropriate Responding (DAR) |

|---|---|---|

| (+)-Lysergic acid diethylamide (LSD) | Full Substitution | >80% |

| (-)-2,5-Dimethoxy-4-methylamphetamine (DOM) | Full Substitution | >80% |

| (±)-Methylenedioxymethamphetamine (MDMA) | Full Substitution | >80% |

| N,N-Dimethyltryptamine (DMT) | Partial Substitution | 65% |

| (+)-Methamphetamine | No Substitution | 29% |

Data sourced from references nih.govresearchgate.net.

The effects of N,N-Diisopropyltryptamine on general activity have been assessed using exploratory behavioral paradigms. In mice, intraperitoneal administration of DiPT at a dose of 30 mg/kg resulted in decreased locomotor activity. psychedelicalpha.com Studies on the related compound 5-MeO-DIPT have noted that it can potentiate forepaw treading induced by 5-HT1A receptor agonists, a behavior also associated with serotonergic activation. nih.gov

Receptor Mediation of Behavioral Effects

The behavioral effects of N,N-Diisopropyltryptamine are primarily mediated by its interaction with serotonin (5-HT) receptors. The 5-HT2A receptor, in particular, plays a major role. nih.gov This is evidenced by the finding that the 5-HT2A inverse agonist MDL100907 completely blocks DiPT-induced head twitches and partially blocks its discriminative stimulus effects. nih.gov

The 5-HT2C receptor also appears to contribute to the behavioral profile of DiPT. The 5-HT2C antagonist SB242084 partially attenuated the discriminative stimulus effects of DiPT, suggesting a modulatory role for this receptor subtype. nih.gov In vitro studies have confirmed that DiPT acts as a low-potency full agonist at the 5-HT2C receptor. nih.gov

Table 2: Effect of Serotonin Receptor Antagonists on the Behavioral Effects of N,N-Diisopropyltryptamine. | Antagonist | Target Receptor | Behavioral Assay | Effect on DiPT | | :--- | :--- | :--- | :--- | | MDL100907 | 5-HT2A | Discriminative Stimulus | Partial Blockade | | MDL100907 | Head-Twitch Response | Full Blockade | | SB242084 | 5-HT2C | Discriminative Stimulus | Partial Attenuation | Data sourced from reference nih.gov.

Recent research has implicated metabotropic glutamate receptors, specifically the mGluR2 subtype, in modulating the effects of serotonergic hallucinogens. nih.govnih.gov Studies investigating the role of these receptors in the actions of DiPT have shown that the mGluR2/3 antagonist LY341495 facilitates DiPT-like discriminative stimulus effects. nih.gov This suggests that mGluR2 receptors likely modulate the behavioral effects of DiPT. nih.gov There is evidence of interaction between 5-HT2A and mGluR2 receptors, which may form a heteromeric complex, influencing downstream signaling pathways. nih.gov

Neurochemical Effects and Modulations in Brain Regions (Preclinical)

Preclinical in vivo studies investigating the specific neurochemical effects of N,N-Diisopropyltryptamine hydrochloride (DiPT) are limited. Much of the current understanding is extrapolated from research on structurally related tryptamines, such as 5-MeO-DiPT. These studies provide a foundational framework for hypothesizing the potential neurochemical modulations induced by DiPT in various brain regions.

Monoamine Neurotransmitter Release Modulation

While direct in vivo microdialysis studies specifically measuring the release of monoamine neurotransmitters following the administration of this compound are not extensively available in published literature, the pharmacological profile of related tryptamines suggests a likely interaction with monoaminergic systems. The behavioral effects of DiPT and other tryptamines are generally understood to be mediated, at least in part, through their actions on serotonin, dopamine, and norepinephrine pathways.

Research on the related compound 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) has demonstrated significant effects on monoaminergic neurotransmitters in the rat brain. A systematic study investigating the acute administration of 5-MeO-DiPT revealed distinct effects on dopamine (DA) and serotonin (5-HT), as well as their metabolites, in several key brain regions. nih.gov The findings from this study on 5-MeO-DiPT are summarized in the table below and may offer insights into the potential, though unconfirmed, effects of DiPT.

| Brain Region | Dopamine (DA) System | Serotonin (5-HT) System |

|---|---|---|

| Prefrontal Cortex (PFC) | Significant modulation observed | Significant modulation observed |

| Nucleus Accumbens (NAc) | Significant modulation observed | Significant modulation observed |

| Dorsolateral Striatum (DLS) | Significant modulation observed | Significant modulation observed |

| Hippocampus (HIP) | Significant modulation observed | Significant modulation observed |

This table is based on findings from a study on the related compound 5-MeO-DiPT, as direct in vivo data for this compound is limited. The study indicated that tryptamines like 5-MeO-DiPT have significant effects on both the dopaminergic and serotonergic systems across various brain regions. nih.gov

It is hypothesized that N,N-Diisopropyltryptamine, like other related compounds, may act as a substrate for monoamine transporters, potentially leading to the release of neurotransmitters, or as an inhibitor of their reuptake. However, without direct experimental evidence, the precise mechanisms and the extent of monoamine release modulation by DiPT remain to be elucidated.

Glutamate System Interactions

The interaction of this compound with the glutamate system in preclinical in vivo settings is an area with a notable lack of specific research. The glutamatergic system is a critical component of excitatory neurotransmission in the brain and is known to be modulated by various psychoactive compounds. The hallucinogenic and sensory-altering effects of tryptamines are thought to involve complex interactions between serotonergic and glutamatergic pathways.

While direct evidence for DiPT's impact on glutamate release or receptor function in vivo is scarce, studies on other tryptamines and psychedelic compounds suggest that this is a plausible area of pharmacological activity. For instance, compounds that are agonists at the serotonin 5-HT2A receptor, a primary target for many tryptamines, are known to indirectly modulate glutamate release and the activity of glutamate receptors, such as NMDA and AMPA receptors. This interaction is believed to be a key factor in the neuroplastic and psychoactive effects of these substances.

| Interaction Type | Potential Effect | Supporting Rationale (from related compounds) |

|---|---|---|

| Indirect Glutamate Release | Modulation of glutamate levels in cortical regions. | Activation of 5-HT2A receptors on glutamatergic neurons can influence glutamate release. |

| NMDA Receptor Modulation | Alteration of NMDA receptor function, potentially affecting synaptic plasticity. | Downstream effects of 5-HT2A receptor activation can impact NMDA receptor signaling cascades. |

| AMPA Receptor Modulation | Changes in AMPA receptor trafficking and function, contributing to altered synaptic strength. | Serotonergic psychedelics have been shown to influence AMPA receptor-mediated neurotransmission. |

This table outlines the hypothesized interactions of tryptamines with the glutamate system based on the known pharmacology of related psychedelic compounds. Direct preclinical in vivo data for this compound is not currently available.

Further preclinical research, including in vivo microdialysis and electrophysiology studies, is necessary to directly investigate and characterize the interactions of this compound with the glutamate system. Such studies would be crucial for a comprehensive understanding of its pharmacodynamic profile.

Metabolic Pathways and Biotransformation in Vitro and Preclinical in Vivo

Identification of Major Metabolic Pathways

Phase I metabolism of DiPT and its analogues introduces or exposes functional groups through oxidation, reduction, or hydrolysis, with oxidation being the most prominent pathway. wikipedia.orgsigmaaldrich.com These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) enzyme system located in the liver and other tissues. sigmaaldrich.comyoutube.com

N-Dealkylation and O-Demethylation

N-dealkylation is a significant metabolic pathway for many tryptamines containing N-alkyl groups. mdpi.commdpi.com This process involves the enzymatic removal of an alkyl group from the nitrogen atom of the amine. For DiPT, this would entail the removal of one or both isopropyl groups. Studies on the closely related compound 5-MeO-DIPT have consistently identified N-deisopropylation as a major metabolic route in human liver microsomes and in vivo in humans, leading to the formation of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.govnih.gov This reaction is mediated by several CYP450 isoenzymes, including CYP1A2, CYP2C8, CYP2C19, and CYP3A4. nih.govresearchgate.net Given the structural similarity, N-dealkylation is an anticipated and significant pathway for DiPT.

O-demethylation is a critical pathway for methoxylated tryptamines. In studies with 5-MeO-DIPT, O-demethylation of the methoxy (B1213986) group at the 5-position of the indole (B1671886) ring is a primary metabolic transformation, yielding the major metabolite 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). nih.govresearchgate.netnii.ac.jp This reaction is primarily catalyzed by the CYP2D6 isoenzyme. nih.gov While N,N-Diisopropyltryptamine itself lacks a methoxy group and therefore cannot undergo O-demethylation, the formation of hydroxylated metabolites is a key step that provides a substrate for subsequent conjugation reactions.

Hydroxylation Reactions (e.g., Indole Ring Hydroxylation)

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common Phase I oxidative reaction that increases the polarity of xenobiotics. nih.gov For tryptamines, this can occur on the alkyl side chain or, more commonly, on the aromatic indole ring. researchgate.netnih.gov In human metabolism studies of 5-MeO-DIPT, direct hydroxylation of the indole ring at the 6-position has been identified as a major metabolic pathway. nih.gov This suggests that DiPT likely undergoes similar aromatic hydroxylation, potentially at various positions on its indole nucleus, to form various hydroxy-DiPT isomers.

N-Oxidation

N-oxidation is another potential metabolic pathway for tertiary amines, resulting in the formation of an N-oxide metabolite. mdpi.com This reaction can be catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMOs). While N-oxidation is a known metabolic route for some tryptamines like N,N-dimethyltryptamine (DMT), evidence for this pathway in DiPT is less clear. mdpi.com Notably, in a human metabolism study of 5-MeO-DIPT, no trace of its N-oxide was detected in urine specimens, suggesting it is not a major metabolic route for this specific analogue in humans. nih.gov However, studies on other related tryptamines have identified N-oxide metabolites, indicating that it remains a possible, albeit likely minor, pathway for DiPT. nih.gov

Conjugation Reactions

Following Phase I reactions, the introduced functional groups (primarily hydroxyl groups) on the DiPT molecule can undergo Phase II conjugation. wikipedia.orgnih.gov These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their renal excretion. frontiersin.org

Glucuronidation

Glucuronidation is one of the most important Phase II pathways, where glucuronic acid is attached to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). washington.eduslideshare.net Studies have shown that the hydroxylated metabolites of 5-MeO-DIPT, such as 5-OH-DIPT and 6-hydroxy-5-MeO-DIPT, are partly conjugated to their respective glucuronides in humans. nih.gov This indicates that after DiPT is hydroxylated on its indole ring, the resulting hydroxy-DiPT metabolites are prime substrates for glucuronidation, forming DiPT-glucuronide conjugates before elimination.

Sulfation

Sulfation is another key Phase II conjugation reaction, mediated by sulfotransferase (SULT) enzymes, which involves the transfer of a sulfonate group to a hydroxyl or amine group. researchgate.netnih.gov Similar to glucuronidation, sulfation enhances the hydrophilicity of metabolites. The major hydroxylated metabolites of 5-MeO-DIPT have been found to undergo conjugation to form sulfates. nih.gov This provides strong evidence that hydroxylated DiPT metabolites would also be subject to sulfation, leading to the formation and subsequent excretion of DiPT-sulfate conjugates.

Data Tables

Table 1: Phase I Metabolic Pathways of N,N-Diisopropyltryptamine and Related Analogues

| Metabolic Pathway | Compound Studied | Key Findings / Metabolites Identified | Enzymes Implicated (where known) | Reference(s) |

| N-Dealkylation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | Formation of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). | CYP1A2, CYP2C8, CYP2C19, CYP3A4 | nih.govnih.gov |

| O-Demethylation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | Formation of 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). | CYP2D6 | nih.govnih.govresearchgate.net |

| Hydroxylation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | Direct hydroxylation on the indole ring (position 6) to form 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine. | Not specified | nih.gov |

| N-Oxidation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | N-oxide metabolite was not detected in human urine. | - | nih.gov |

Table 2: Phase II Conjugation Reactions of N,N-Diisopropyltryptamine Metabolites and Related Analogues

| Conjugation Reaction | Compound Studied | Metabolite Conjugated | Conjugate Identified | Reference(s) |

| Glucuronidation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine | Glucuronide conjugates | nih.gov |

| Sulfation | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine | Sulfate conjugates | nih.gov |

Enzymatic Activities Involved in Biotransformation (e.g., Cytochrome P450, MAO)

The biotransformation of N,N-Diisopropyltryptamine (DiPT) is a complex process mediated by several key enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and likely Monoamine Oxidase (MAO), based on metabolic data from structurally similar tryptamines. While direct metabolic studies on DiPT are limited, extensive research on analogous compounds, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and N,N-dimethyltryptamine (DMT), provides a robust framework for understanding the enzymatic pathways involved in DiPT metabolism.

Cytochrome P450 (CYP) Enzymes:

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for the oxidative metabolism of tryptamines. For the closely related compound 5-MeO-DiPT, several CYP enzymes have been shown to catalyze its primary metabolic transformations: O-demethylation and N-deisopropylation. nih.gov

CYP2D6 has been identified as the principal enzyme responsible for the O-demethylation of 5-MeO-DiPT. nih.gov Inhibition studies have demonstrated that quinidine, a selective CYP2D6 inhibitor, almost completely blocks this metabolic pathway. nih.gov

N-deisopropylation , the removal of one of the isopropyl groups from the amine, is mediated by a broader range of CYP isoforms. The major contributors to this pathway are CYP1A2, CYP2C8, and CYP3A4 . nih.gov Other isoforms, including CYP2C9 and CYP2C19, also contribute to N-deisopropylation, although to a lesser extent. nih.gov

The metabolism of DMT, another related tryptamine (B22526), is also heavily influenced by CYP2D6, which is responsible for the formation of several oxygenated metabolites. uantwerpen.be This further supports the likely significant role of CYP2D6 in the metabolism of DiPT.

The following table summarizes the key CYP450 enzymes involved in the metabolism of 5-MeO-DiPT, which is considered a model for DiPT metabolism.

| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed (for 5-MeO-DiPT) |

| Cytochrome P450 | CYP2D6 | O-demethylation |

| Cytochrome P450 | CYP1A2 | N-deisopropylation |

| Cytochrome P450 | CYP2C8 | N-deisopropylation |

| Cytochrome P450 | CYP3A4 | N-deisopropylation |

| Cytochrome P450 | CYP2C9 | N-deisopropylation (minor) |

| Cytochrome P450 | CYP2C19 | N-deisopropylation (minor) |

Monoamine Oxidase (MAO):

Monoamine oxidase is a critical enzyme in the metabolism of many endogenous and exogenous monoamines, including tryptamines. MAO-A, in particular, is known to be the primary enzyme responsible for the first-pass metabolism of DMT, converting it to indole-3-acetic acid. uantwerpen.be Given that DiPT shares the same tryptamine backbone, it is highly probable that MAO also plays a role in its biotransformation, likely through oxidative deamination of the ethylamine (B1201723) side chain. However, direct in vitro studies confirming the specific involvement and kinetics of MAO in the metabolism of N,N-Diisopropyltryptamine are not extensively documented in the current scientific literature. The bulkier isopropyl groups on the nitrogen atom of DiPT compared to the methyl groups of DMT may influence the rate and extent of MAO-mediated metabolism.

Prodrug Strategies and Their Biotransformation to Active Analogues

Prodrug strategies for N,N-Diisopropyltryptamine primarily focus on enhancing its pharmacokinetic properties by transiently modifying its structure. These modifications are designed to be reversed in vivo by enzymatic or chemical means, releasing the active parent compound. A common approach for tryptamines containing a hydroxyl group is the esterification of this group to create a more lipophilic and stable prodrug.

A notable example of a prodrug for a DiPT analogue is 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) , which is a prodrug for the pharmacologically active 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) .

The biotransformation of 4-AcO-DiPT has been investigated in vitro using human hepatocytes. The primary and most rapid metabolic step is ester hydrolysis , where the acetyl group is cleaved off to yield 4-OH-DiPT. mdpi.com This conversion is believed to be mediated by various esterase enzymes present in the body.

Once formed, 4-OH-DiPT undergoes further Phase I and Phase II metabolism. The metabolic pathways for 4-OH-DiPT, the active analogue released from the prodrug, include:

N-deisopropylation: The removal of one of the isopropyl groups to form 4-hydroxy-N-isopropyltryptamine (4-OH-iPT). mdpi.com

N-oxidation: The addition of an oxygen atom to the nitrogen of the diisopropylamine group, forming 4-OH-DiPT-N-oxide. mdpi.com

O-glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to the hydroxyl group, forming 4-OH-DiPT-glucuronide. mdpi.com

O-sulfation: Another Phase II conjugation where a sulfate group is added to the hydroxyl group. mdpi.com

The following table outlines the biotransformation of the 4-AcO-DiPT prodrug to its active analogue and subsequent metabolites.

| Prodrug/Metabolite | Chemical Transformation | Resulting Compound |

| 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) | Ester Hydrolysis | 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) |

| 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) | N-deisopropylation | 4-hydroxy-N-isopropyltryptamine (4-OH-iPT) |

| 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) | N-oxidation | 4-OH-DiPT-N-oxide |

| 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) | O-glucuronidation | 4-OH-DiPT-glucuronide |

| 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) | O-sulfation | 4-OH-iPT-sulfate (following N-deisopropylation) |

Another prodrug strategy that has been explored involves the use of a glutarate ester. 4-glutarato-N,N-diisopropyltryptamine has been synthesized as a novel prodrug of 4-OH-DiPT. psychedelicinvest.com This "hemiester" prodrug is also designed to undergo in vivo hydrolysis to release the active 4-OH-DiPT.

These prodrug strategies aim to improve the stability and delivery of the active tryptamine analogues. The enzymatic conversion of these prodrugs is a critical step in their pharmacological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These ab initio methods solve the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to optimize molecular geometry and calculate various chemical reactivity descriptors. For tryptamines, DFT studies can relate electronic properties, such as electron transfer capabilities, to their psychoactive potency.

One study analyzed a series of tryptamines, including DiPT, using DFT to calculate their electron donor and acceptor properties. The findings suggest a correlation between a compound's potency and its capacity to accept electrons. acs.org Specifically, DiPT, which lacks hydroxyl or methoxy (B1213986) groups, demonstrates electron acceptor properties similar to methoxylated tryptamines and is a better electron acceptor than hydroxylated analogues like psilocin. acs.org Such calculations typically involve geometry optimization using functionals like wB97xd with a basis set such as 6-311+g(2d,p) to obtain a stable conformation in a simulated environment. acs.org Harmonic analyses are then performed to confirm that the optimized structure represents a local minimum on the potential energy surface. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the conformational changes and interactions of a molecule within a simulated environment, such as in solution or near a biological target like a receptor.

While specific MD simulation studies focused solely on N,N-Diisopropyltryptamine hydrochloride are not readily found in the reviewed literature, this methodology is extensively applied to understand the behavior of related tryptamines and other psychoactive compounds. For instance, MD simulations have been used to investigate the interactions between 5-MeO-DMT analogues and serotonin (B10506) receptors, providing insights into potential antidepressant effects. researchgate.net These simulations can reveal how the ligand-receptor complex behaves over time, highlighting stable binding modes and key interactions that are crucial for biological activity.

Investigation of Molecular Interactions (e.g., Cation-π Interactions)

The interaction between a psychoactive molecule and its biological target is governed by various noncovalent forces. Cation-π interactions, which occur between a positively charged group (cation) and the electron-rich face of an aromatic π-system, are particularly important for the binding of many neurotransmitters and drugs to their receptors.

In the case of this compound, the protonated tertiary amine forms a cation. This cationic center can engage in a strong, noncovalent interaction with aromatic residues, such as tryptophan, tyrosine, or phenylalanine, which are commonly found in the binding pockets of G-protein coupled receptors like the serotonin receptors. This interaction is believed to play a critical role in the molecular recognition and binding of tryptamines to their receptor targets. The indole (B1671886) ring of the tryptamine (B22526) molecule itself can also participate in π-π stacking interactions with aromatic receptor residues.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods, particularly DFT, are valuable for predicting the spectroscopic signatures of molecules, including their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm molecular structure and assign vibrational modes to specific molecular motions.

For tryptamine derivatives, DFT calculations are used to compute harmonic vibrational frequencies. researchgate.net While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental spectra. researchgate.net This allows for a detailed interpretation of the experimental IR and Raman spectra. Although a detailed theoretical vibrational analysis for DiPT hydrochloride is not available in the cited literature, experimental Fourier-transform infrared (FTIR) data has been reported, which could serve as a benchmark for future computational studies. swgdrug.org

Theoretical Insights into Mechanism and Kinetics

Theoretical chemistry can also be used to explore the potential metabolic pathways and reaction mechanisms of a compound. By calculating the activation energies for various possible reactions, computational models can predict the most likely metabolites and the kinetics of their formation. For tryptamines, this could include processes like N-dealkylation, hydroxylation of the indole ring, and oxidation. Understanding these pathways is crucial for predicting the duration of action and the potential for the formation of active metabolites. However, specific theoretical studies on the reaction mechanisms and kinetics of this compound were not identified in the available literature.

Q & A

Q. What is the synthetic pathway for N,N-Diisopropyltryptamine hydrochloride, and what analytical methods ensure its purity and structural integrity?

The synthesis involves reacting indole derivatives with diisopropylamine precursors. A typical method includes:

- Step 1 : Condensation of indole with oxalyl chloride in toluene to form an intermediate.

- Step 2 : Reaction with diisopropylamine to yield the freebase.

- Step 3 : Hydrochloride salt formation via acidification .

Analytical validation requires: - High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to confirm purity (≥97%) .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, particularly to verify substitution patterns at the indole and amine groups .

Q. Which serotonin receptor subtypes are primarily targeted by this compound, and what experimental models are used to study these interactions?

The compound primarily interacts with 5-HT1A , 5-HT2A , and 5-HT2C receptors , as evidenced by:

- Radioligand binding assays using transfected cell lines expressing human serotonin receptors .

- Functional assays (e.g., measurement of intracellular calcium flux or cAMP inhibition) to determine agonist/antagonist activity .

- In vivo behavioral models in rodents, such as head-twitch response (HTR) tests, to correlate receptor activation with psychedelic effects .

Advanced Research Questions

Q. How do researchers design experiments to evaluate cognitive deficits induced by this compound in preclinical models?

Key methodologies include:

- Spatial memory tasks : Use of Morris water maze or radial arm maze in adolescent rats to assess hippocampal-dependent learning deficits post-administration .

- Serial-pattern learning : Testing sequential learning in rodents to identify disruptions in complex cognitive processing .

- Control variables : Dose-response curves (e.g., 0.5–5 mg/kg), age-matched controls, and post-mortem neurochemical analysis (e.g., serotonin transporter density) to isolate compound-specific effects .

Q. How can contradictions in reported receptor binding affinities be resolved, particularly for 5-HT2A vs. 5-HT2C subtypes?

Discrepancies arise from variations in assay conditions (e.g., species-specific receptor isoforms, buffer pH). To address this:

- Standardize assay protocols : Use identical cell lines (e.g., HEK293), radioligands (e.g., [³H]ketanserin), and incubation times across studies .

- Competitive binding assays : Compare Ki values under controlled conditions to minimize confounding factors like allosteric modulation .

- Meta-analysis : Pool data from independent studies to identify trends in subtype selectivity .

Q. What strategies differentiate the pharmacological effects of this compound from its structural analogs (e.g., 4-HO-DiPT or 4-AcO-DiPT)?

- In vitro profiling : Compare receptor binding affinities and functional efficacy across analogs using parallel assays .

- Metabolic studies : Use LC-MS/MS to track metabolic pathways (e.g., O-demethylation of 5-MeO-DiPT vs. ester hydrolysis in 4-AcO-DiPT) .

- Behavioral phenotyping : Conduct head-to-head comparisons in animal models to quantify differences in hallucinogenic potency or duration .

Q. What regulatory considerations apply to preclinical studies involving this compound?

- Schedule I classification : In the U.S., researchers must obtain DEA licensing for procurement and adhere to strict inventory reporting .

- Ethical compliance : Follow NIH guidelines for animal welfare, including justification of sample sizes and minimization of distress in behavioral assays .

- Data transparency : Publish raw datasets (e.g., receptor binding curves, behavioral scores) in supplementary materials to facilitate replication .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Cognitive Deficit Models in Rodents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.